1,1,1,2,2,3,3-Heptafluoronon-4-ene
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Overview
Description
1,1,1,2,2,3,3-Heptafluoronon-4-ene is a fluorinated organic compound with the molecular formula C9H11F7. It is characterized by the presence of seven fluorine atoms attached to a nonene backbone. This compound is known for its unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3-Heptafluoronon-4-ene typically involves the fluorination of nonene derivatives. One common method is the gas-phase fluorination using a fluorination catalyst. The reaction conditions often include elevated temperatures and controlled pressure to ensure the selective addition of fluorine atoms to the nonene backbone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors designed to handle the highly reactive fluorine gas. The reaction is carefully monitored to maintain the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3-Heptafluoronon-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include fluorinated alcohols, ketones, and substituted nonenes, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,1,1,2,2,3,3-Heptafluoronon-4-ene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.
Biology: The compound is studied for its potential use in biological imaging due to its unique fluorine content.
Medicine: Research is ongoing to explore its potential as a diagnostic agent in medical imaging techniques.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3-Heptafluoronon-4-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various biological molecules, potentially altering their function. The pathways involved include the modulation of enzyme activity and the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Known for its use as a refrigerant and heat transfer fluid.
1,1,1,2,3,3,3-Heptafluoropropane: Used in fire suppression systems and as a propellant.
Uniqueness
1,1,1,2,2,3,3-Heptafluoronon-4-ene stands out due to its specific fluorination pattern and the presence of a nonene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in specialized applications where other fluorinated compounds may not be suitable .
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoronon-4-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,11)8(12,13)9(14,15)16/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBBLQUHQSLWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(C(F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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